![molecular formula C26H27N5OS2 B2830155 N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1358224-58-4](/img/structure/B2830155.png)
N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H27N5OS2 and its molecular weight is 489.66. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
A study by R. Zaki, S. M. Radwan, and A. El-Dean (2017) outlines a synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This research provides a foundational approach for the synthesis of complex molecules, potentially including the compound , by acetylation and nucleophilic substitution reactions, followed by characterization through spectral analyses such as FT IR, 1H NMR spectroscopy, and mass spectroscopy. These methods are crucial for investigating the compound's pharmacological activities in future studies (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Antimicrobial Applications
The synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, as explored by I. Singh et al. (2010), demonstrate the potential antimicrobial applications of compounds with similar structural features. These compounds were prepared through condensation and tested for their antibacterial activity, indicating the potential for related compounds to serve as bases for developing new antimicrobial agents (I. Singh, H. Kaur, Sunil Kumar, Arun Kumar, & Ashok Kumar, 2010).
Neurodegenerative Disease Research
Research by Weihua Liu et al. (2022) on benzothiazole–isoquinoline derivatives highlights the exploration of multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases complicated by depression. Their study synthesized a series of compounds tested for inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), demonstrating significant potential in treating conditions like Alzheimer's disease and related neurodegenerative disorders. This suggests that compounds with structural similarities could be investigated for similar applications (Weihua Liu et al., 2022).
Enzyme Inhibition for Cancer Therapy
The novel cytochrome P450 bioactivation study by R. Subramanian et al. (2011) on kinase inhibitors containing a terminal phenyl acetylene moiety, including the formation of oxidative products in the presence of N-acetyl cysteine or glutathione, offers insight into the enzymatic pathways that could be targeted for cancer therapy. The identification of metabolites through MS and NMR characterizes the potential pathway alterations that compounds similar to the one could induce, providing a foundation for cancer treatment research (R. Subramanian et al., 2011).
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5OS2/c1-2-3-6-18-9-11-21(12-10-18)29-22(32)16-33-25-23-24(27-17-28-25)30-26(34-23)31-14-13-19-7-4-5-8-20(19)15-31/h4-5,7-12,17H,2-3,6,13-16H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGYKSQFBKZFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

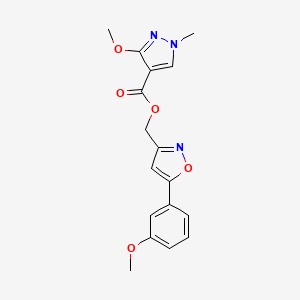
![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2830080.png)
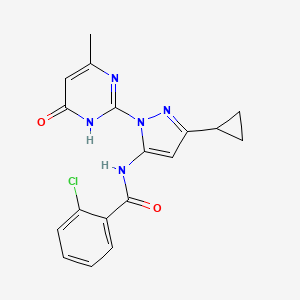
![1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one](/img/structure/B2830083.png)
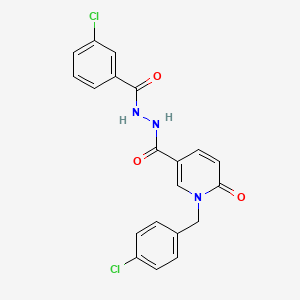
![N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2830085.png)
![(E)-2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2830087.png)
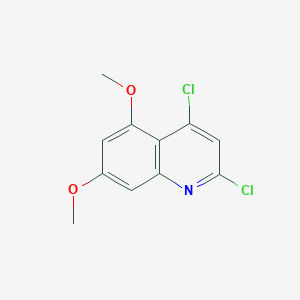
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2830090.png)
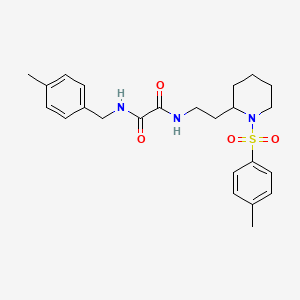
![2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2830094.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2830095.png)